molecular formula C18H16N4O2 B7705287 N-(1-ethyl-6-methylpyrazolo[3,4-b]quinolin-3-yl)furan-2-carboxamide CAS No. 714939-97-6

N-(1-ethyl-6-methylpyrazolo[3,4-b]quinolin-3-yl)furan-2-carboxamide

Cat. No.: B7705287
CAS No.: 714939-97-6
M. Wt: 320.3 g/mol
InChI Key: GOGXFESCXKLYCF-UHFFFAOYSA-N
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Description

N-(1-ethyl-6-methylpyrazolo[3,4-b]quinolin-3-yl)furan-2-carboxamide is a compound belonging to the class of pyrazoloquinolines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-ethyl-6-methylpyrazolo[3,4-b]quinolin-3-yl)furan-2-carboxamide typically involves the condensation of 2-chloroquinoline derivatives with phenylhydrazine in the presence of 1-pentanol. This is followed by N-alkylation using sodium carbonate . The reaction conditions are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(1-ethyl-6-methylpyrazolo[3,4-b]quinolin-3-yl)furan-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating diseases such as malaria and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide
  • N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide

Uniqueness

N-(1-ethyl-6-methylpyrazolo[3,4-b]quinolin-3-yl)furan-2-carboxamide stands out due to its unique furan-2-carboxamide moiety, which imparts distinct chemical and biological properties compared to other similar compounds .

Properties

IUPAC Name

N-(1-ethyl-6-methylpyrazolo[3,4-b]quinolin-3-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O2/c1-3-22-17-13(10-12-9-11(2)6-7-14(12)19-17)16(21-22)20-18(23)15-5-4-8-24-15/h4-10H,3H2,1-2H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOGXFESCXKLYCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C3C=C(C=CC3=N2)C)C(=N1)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701330403
Record name N-(1-ethyl-6-methylpyrazolo[3,4-b]quinolin-3-yl)furan-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701330403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26663954
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

714939-97-6
Record name N-(1-ethyl-6-methylpyrazolo[3,4-b]quinolin-3-yl)furan-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701330403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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